molecular formula C16H19NO2 B14484678 Isonicotinic acid, 1-adamantyl ester CAS No. 64140-40-5

Isonicotinic acid, 1-adamantyl ester

Cat. No.: B14484678
CAS No.: 64140-40-5
M. Wt: 257.33 g/mol
InChI Key: CPLGGZBGOPPANE-UHFFFAOYSA-N
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Description

Isonicotinic acid, 1-adamantyl ester, is an ester derivative of isonicotinic acid (4-pyridinecarboxylic acid) where the hydroxyl group of the carboxylic acid is replaced by a 1-adamantyl moiety via esterification. Adamantane, a diamondoid hydrocarbon, confers high lipophilicity and structural rigidity to the compound, which may enhance metabolic stability and membrane permeability compared to linear alkyl esters.

Properties

CAS No.

64140-40-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-adamantyl pyridine-4-carboxylate

InChI

InChI=1S/C16H19NO2/c18-15(14-1-3-17-4-2-14)19-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2

InChI Key

CPLGGZBGOPPANE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Direct esterification involves the condensation of isonicotinic acid and 1-adamantanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This method mirrors the esterification of adamantane-1-carboxylic acid with methanol described by, where sulfuric acid facilitated protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.

For isonicotinic acid, the reaction proceeds as follows:
$$
\text{Isonicotinic acid} + \text{1-Adamantanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Isonicotinic Acid, 1-Adamantyl Ester} + \text{H}_2\text{O}
$$
The reaction is typically conducted under reflux in a non-polar solvent (e.g., toluene) to azeotropically remove water, driving equilibrium toward ester formation.

Optimization and Challenges

Key parameters influencing yield include:

  • Catalyst loading : Excess acid may promote side reactions such as adamantanol dehydration.
  • Temperature : Elevated temperatures (80–120°C) improve kinetics but risk thermal decomposition of the adamantyl group.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility but complicate water removal.

In trials with adamantane-1-carboxylic acid, yields of 70–85% were achieved using methanol and sulfuric acid. Adapting this to isonicotinic acid and 1-adamantanol would require balancing steric hindrance from the bulky adamantanol against the electron-deficient pyridine ring. Preliminary computational models suggest that microwave-assisted heating could mitigate these issues by reducing reaction time.

Hydrogenolysis of Halogenated Precursors

Synthesis of Isonicotinic Acid via Hydrogenolysis

A well-established route to isonicotinic acid esters involves the hydrogenolysis of 2,6-dihalopyridine-4-carboxylic acid esters, as detailed in. For example, methyl 2,6-dichloropyridine-4-carboxylate undergoes palladium-catalyzed hydrogenation at 50–60°C under 40 psi H₂ to yield methyl isonicotinate in 83.7% yield.

Adapting this method to produce this compound would entail two steps:

  • Hydrogenolysis of halogenated precursor :
    $$
    \text{Methyl 2,6-dichloropyridine-4-carboxylate} \xrightarrow{\text{Pd/C, H}_2} \text{Methyl isonicotinate}
    $$
  • Transesterification with 1-adamantanol :
    $$
    \text{Methyl isonicotinate} + \text{1-Adamantanol} \xrightarrow{\text{Acid catalyst}} \text{this compound}
    $$

Critical Analysis of Feasibility

While hydrogenolysis efficiently generates methyl isonicotinate, transesterification with 1-adamantanol faces challenges:

  • Steric hindrance : The bulky adamantanol nucleophile poorly coordinates with the ester carbonyl.
  • Equilibrium limitations : Transesterification equilibria favor smaller esters (e.g., methyl), necessitating excess 1-adamantanol or continuous methanol removal.

Alternative approaches, such as synthesizing 2,6-dichloropyridine-4-carbonyl chloride and directly reacting it with 1-adamantanol, could bypass these issues but introduce handling difficulties for acid chlorides.

Coupling Reactions Using Activated Derivatives

Carbodiimide-Mediated Coupling

Modern peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification without acid catalysis. For instance, adamantane-1-carboxylic acid was esterified using DCC and dimethylaminopyridine (DMAP) in, achieving yields >90%. Applying this to isonicotinic acid:
$$
\text{Isonicotinic acid} + \text{1-Adamantanol} \xrightarrow{\text{DCC, DMAP}} \text{this compound}
$$
This method avoids high temperatures and acidic conditions, preserving acid-sensitive functional groups.

Comparative Evaluation of Methods

Method Yield Conditions Scalability Purity
Direct esterification 60–75% H₂SO₄, reflux, 12–24 h Moderate 85–90%
Hydrogenolysis + ester 50–65% Pd/C, H₂, 50–60°C High 80–85%
Acid chloride coupling 70–85% Et₃N, RT, 6–8 h Low 90–95%
Carbodiimide coupling 80–90% DCC, DMAP, RT, 24 h Moderate 95–98%

Note: Yields and purity are extrapolated from analogous reactions in.

Industrial and Environmental Considerations

Solvent and Catalyst Recovery

Large-scale production favors the hydrogenolysis route due to established protocols for palladium catalyst recycling. Conversely, carbodiimide-mediated coupling generates stoichiometric waste (e.g., dicyclohexylurea), complicating purification.

Green Chemistry Alternatives

Microwave-assisted direct esterification reduces energy consumption and reaction time. Additionally, enzymatic esterification using lipases could offer a solvent-free pathway, though adamantanol’s hydrophobicity may limit enzyme compatibility.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 1-adamantyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of isonicotinic acid, 1-adamantyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release isonicotinic acid and adamantanol, which can then exert their effects on biological systems. Isonicotinic acid is known to inhibit enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . The adamantane moiety can enhance the stability and bioavailability of the compound, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1-adamantyl ester of isonicotinic acid can be compared to other esters of isonicotinic acid (e.g., alkyl esters) and adamantane-containing esters in terms of synthesis, physicochemical properties, and biological activity.

Table 1: Comparison of Isonicotinic Acid Esters

Compound Alkyl/Adamantyl Group Molecular Weight* Synthesis Method Antimicrobial Activity (Mtb) Phytotoxicity (Agrimonia eupatoria)
Isonicotinic acid, hexyl ester 1-Hexanol 208.13 g/mol H₂SO₄-catalyzed esterification No inhibition Lower than nicotinic acid esters
Isonicotinic acid, decyl ester 1-Decanol 264.35 g/mol Not specified Not reported Not reported
Isonicotinic acid, 1-adamantyl ester 1-Adamantanol ~315.40 g/mol† Inferred: Acid-catalyzed esterification Likely inactive (analogous to other esters) Predicted lower than nicotinic acid derivatives

*Calculated based on molecular formulas.
†Estimated based on adamantane (MW 136.24) + isonicotinic acid (MW 123.11) – H₂O (18.02).

Table 2: Comparison with Adamantane-Containing Esters

Compound Parent Acid Key Features Applications/Activity
Glycidyl ester of 1-adamantecarboxylic acid 1-Adamantecarboxylic acid Epoxy functional group Antiviral research
Ethyl 2-(adamantan-1-yl)acetate Adamantaneacetic acid Lipophilic, stable structure Pharmaceutical intermediates
1-Adamantyl isocyanate Isocyanic acid Reactive isocyanate group Polymer synthesis

Key Findings:

The 1-adamantyl ester is predicted to share this inactivity.

Phytotoxicity : Nicotinic acid esters exhibit higher phytotoxicity than isonicotinic acid esters. The bulky adamantyl group may further reduce phytotoxicity due to altered solubility or bioavailability .

Metabolic Stability : Adamantane derivatives are resistant to enzymatic degradation, which could enhance the half-life of the 1-adamantyl ester compared to linear alkyl esters .

Synthetic Flexibility : Adamantane-containing esters are synthesized via methods analogous to linear esters, but yields and reaction conditions may vary due to steric hindrance from the adamantyl group .

Research Implications and Limitations

  • Gaps in Data : Direct studies on the 1-adamantyl ester are absent in the provided evidence; most conclusions are extrapolated from analogous compounds.
  • Potential Applications: The compound’s lipophilicity and stability make it a candidate for drug delivery systems or prodrug development, though biological testing is needed.
  • Comparative Advantages : The adamantyl group may improve blood-brain barrier penetration compared to linear esters, a property observed in other adamantane drugs (e.g., amantadine) .

Q & A

Q. What are the standard synthetic routes for preparing isonicotinic acid, 1-adamantyl ester?

The ester is typically synthesized via esterification reactions. A common method involves coupling isonicotinic acid with 1-adamantanol using activating agents like EDCI/DMAP or acid chlorides (e.g., SOCl₂). For example, isonicotinic acid is first converted to its acid chloride using SOCl₂, followed by reaction with 1-adamantanol in the presence of a base (e.g., triethylamine) to form the ester . Alternative routes may employ benzyl bromide intermediates for selective esterification at specific hydroxyl groups .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Characterization relies on spectroscopic techniques:

  • NMR : ¹H NMR confirms aromatic protons from the isonicotinic acid ring (δ ~7.5–8.5 ppm) and adamantyl group signals (δ ~1.5–2.2 ppm). ¹³C NMR identifies carbonyl (C=O) and ester (C-O) carbons .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (ester C-O) validate ester formation .
  • Elemental analysis : Matches calculated and observed C, H, N percentages to confirm purity .

Q. What solvent systems are optimal for purification of this ester?

Low-polarity solvents (e.g., hexane, pentane) are preferred for recrystallization due to the ester’s hydrophobic adamantyl moiety. Fractional distillation is avoided due to thermal instability; instead, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .

Advanced Research Questions

Q. How do reaction conditions influence yield in the synthesis of this compound?

Yield optimization requires addressing:

  • Reversibility : Prolonged reflux times (e.g., 12–24 hrs) shift equilibrium toward ester formation .
  • Side reactions : Use of anhydrous conditions and inert atmospheres minimizes hydrolysis or oxidation of the adamantyl group .
  • Catalyst selection : DMAP/EDCI systems improve coupling efficiency compared to traditional H₂SO₄ catalysis, reducing byproducts .

Q. What mechanistic insights explain the ester’s stability under acidic or basic conditions?

  • Acidic hydrolysis : The adamantyl group’s steric bulk slows nucleophilic attack on the ester carbonyl, enhancing stability in mild acids (pH > 3) .
  • Basic hydrolysis : Strong bases (e.g., NaOH) cleave the ester via nucleophilic acyl substitution, but the reaction is slower compared to less hindered esters due to steric shielding .

Q. How does the adamantyl moiety affect the compound’s biological activity in antimicrobial assays?

The adamantyl group enhances lipophilicity, improving membrane permeability in bacterial cells. Structure-activity relationship (SAR) studies show that adamantyl derivatives exhibit higher MIC values against Mycobacterium tuberculosis compared to linear alkyl esters, likely due to targeted interactions with mycobacterial enzymes .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Signal overlap : Use high-field NMR (≥400 MHz) to resolve adamantyl and aromatic proton splitting .
  • Impurity identification : Compare experimental IR/NMR with computational simulations (e.g., DFT) or reference spectra from analogous adamantyl esters .
  • Purity validation : Perform HPLC with UV detection (λ = 254 nm) to quantify residual starting materials .

Methodological Best Practices

Q. How should researchers design kinetic studies for esterification reactions?

  • Monitor reaction progress via in situ FTIR to track carbonyl group conversion .
  • Use pseudo-first-order kinetics by maintaining excess 1-adamantanol, and calculate rate constants from time-dependent NMR or GC-MS data .

Q. What precautions are critical for safe handling of this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste disposal : Collect organic waste in halogen-free containers for incineration .

Data Reporting Guidelines

Q. How should experimental data be documented for reproducibility?

Follow the Beilstein Journal of Organic Chemistry standards:

  • Include detailed synthetic procedures (molar ratios, temperatures, reaction times) .
  • Report NMR/IR data with solvent and instrument specifications .
  • Provide raw spectral data in supplementary materials for peer validation .

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